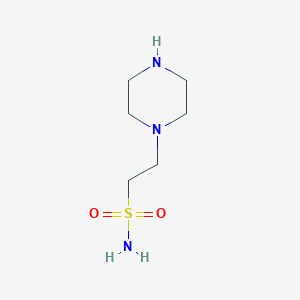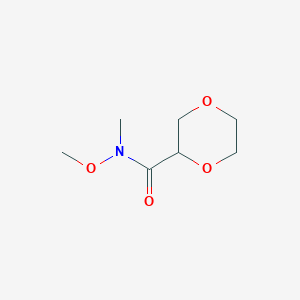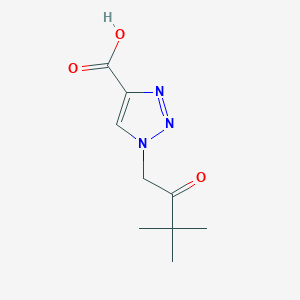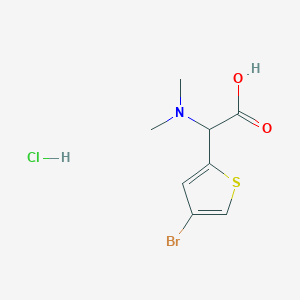![molecular formula C8H7N3OS B1526244 Thiéno[3,2-c]pyridine-6-carbohydrazide CAS No. 1239735-00-2](/img/structure/B1526244.png)
Thiéno[3,2-c]pyridine-6-carbohydrazide
Vue d'ensemble
Description
Thieno[3,2-c]pyridine-6-carbohydrazide is a heterocyclic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and oxygen atoms
Synthetic Routes and Reaction Conditions:
Gewald Synthesis: One common method for synthesizing thieno[3,2-c]pyridine-6-carbohydrazide involves the Gewald synthesis of thiophene and fused thiophene. This method typically uses a mixture of diphenyl pyrazolone, cyanoacetic acid hydrazide, and elemental sulfur in DMF (dimethylformamide) containing a catalytic amount of piperidine. The reaction mixture is refluxed to yield the desired compound.
Industrial Production Methods: The industrial production of thieno[3,2-c]pyridine-6-carbohydrazide may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. This often requires advanced chemical engineering techniques and equipment.
Types of Reactions:
Oxidation: Thieno[3,2-c]pyridine-6-carbohydrazide can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve replacing a functional group in the compound with another group, using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Various oxidized derivatives of thieno[3,2-c]pyridine-6-carbohydrazide
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
Thieno[3,2-c]pyridine-6-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of materials with specific chemical and physical properties.
Mécanisme D'action
Target of Action
Thieno[3,2-c]pyridine-6-carbohydrazide is a complex organic compound that has been reported to possess various pharmacological activities Compounds with similar structures have been reported to have antimicrobial, antitumor, and anti-inflammatory activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its antimicrobial, antitumor, and anti-inflammatory effects .
Biochemical Pathways
Given its reported pharmacological activities, it can be inferred that the compound likely interacts with pathways related to microbial growth, tumor progression, and inflammation .
Pharmacokinetics
The compound’s molecular weight of 19323 suggests that it may have good bioavailability.
Result of Action
Given its reported antimicrobial, antitumor, and anti-inflammatory activities , it can be inferred that the compound likely leads to the death of microbial cells, inhibition of tumor cell proliferation, and reduction of inflammation.
Action Environment
Like most organic compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Comparaison Avec Des Composés Similaires
Thieno[3,2-c]pyridine-6-carboxylic acid
Thieno[3,2-c]pyridine-6-carbonitrile
Thieno[3,2-c]pyrazole-6-carbohydrazide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
thieno[3,2-c]pyridine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLFEIWQABAIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)






